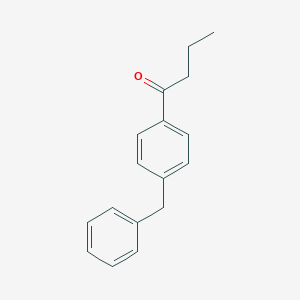

1-(4-Benzylphenyl)-1-butanone

Description

1-(4-Benzylphenyl)-1-butanone (CAS: 17302-69-1) is a ketone derivative with a molecular formula of C₁₇H₁₈O and a molecular weight of 238.33 g/mol. Structurally, it consists of a butanone backbone (a four-carbon chain with a ketone group) substituted at the carbonyl carbon with a 4-benzylphenyl group (a phenyl ring attached to a benzyl group at the para position).

Properties

CAS No. |

17302-69-1 |

|---|---|

Molecular Formula |

C17H18O |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

1-(4-benzylphenyl)butan-1-one |

InChI |

InChI=1S/C17H18O/c1-2-6-17(18)16-11-9-15(10-12-16)13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |

InChI Key |

CQGHAVUWNSCNMH-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |

Other CAS No. |

17302-69-1 |

Synonyms |

1-(4-Benzylphenyl)-1-butanone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 1-(4-Benzylphenyl)-1-butanone, particularly in their ketone backbones and aromatic substituents:

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

- Molecular Formula : C₁₀H₁₃N₃O₂

- Substituents: A 3-pyridyl group (aromatic nitrogen-containing ring) and a methylnitrosamino group (CH₃-N(NO)-) at the β-position.

- Key Differences: NNK is a nitrosamine, a class of compounds known for carcinogenicity, whereas 1-(4-Benzylphenyl)-1-butanone lacks the nitroso (N=O) functional group. NNK’s pyridyl group enhances metabolic activation via α-hydroxylation, forming DNA adducts linked to lung and pancreatic tumors in rodents .

- Biological Activity: NNK is a potent tobacco-specific carcinogen. In F344 rats, doses as low as 0.5 ppm in drinking water induced lung tumors (9/80 incidence) and pancreatic tumors (5/80 incidence), with dose-dependent trends (p < 0.005) . Metabolic studies show NNK is converted to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a proximate carcinogen that also induces pancreatic tumors (8/30 incidence) .

1-(4-Benzyloxy-phenyl)-3-methyl-2-phenyl-butan-1-one

- Molecular Formula : C₂₄H₂₄O₂

- Substituents: A 4-benzyloxyphenyl group (phenyl ring with a benzyloxy substituent) and additional 3-methyl and 2-phenyl groups on the butanone backbone.

- Key Differences :

- The benzyloxy group increases polarity compared to the benzylphenyl group in the target compound.

- The additional methyl and phenyl substituents may sterically hinder reactivity, impacting synthetic applications or metabolic pathways.

- Relevance : This compound is documented in synthetic chemistry literature, with three reported synthetic routes .

Comparative Data Table

Mechanistic and Metabolic Insights

- NNK: Metabolism involves α-hydroxylation at the methylnitrosamino group, generating reactive diazonium ions that alkylate DNA, forming adducts such as pyridylhydroxybutyl-DNA (pHB-DNA). These adducts correlate with tumorigenesis in rodent models . In A/J mice, NNK induced 37.6 lung tumors per animal at a total dose of 0.10 mmol, demonstrating high potency .

- 1-(4-Benzylphenyl)-1-butanone: The absence of a nitroso group likely prevents the formation of reactive intermediates responsible for DNA damage. However, the benzylphenyl group’s lipophilicity may influence pharmacokinetics or environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.